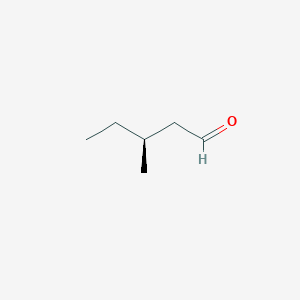

(3s)-3-Methylpentanal

Vue d'ensemble

Description

(3S)-3-Methylpentanal is an organic compound with the molecular formula C6H12O. It is a chiral aldehyde, meaning it has a specific three-dimensional arrangement of atoms that makes it non-superimposable on its mirror image. This compound is used in various chemical reactions and has applications in different fields, including chemistry, biology, and industry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

(3S)-3-Methylpentanal can be synthesized through several methods. One common approach involves the oxidation of (3S)-3-methylpentanol using oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane. The reaction typically takes place in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

In an industrial setting, this compound can be produced through the hydroformylation of 2-methyl-1-butene. This process involves the addition of a formyl group (CHO) to the double bond of the alkene in the presence of a catalyst, such as rhodium or cobalt complexes, under high pressure and temperature conditions.

Analyse Des Réactions Chimiques

Types of Reactions

(3S)-3-Methylpentanal undergoes various chemical reactions, including:

Oxidation: It can be further oxidized to (3S)-3-methylpentanoic acid using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: It can be reduced to (3S)-3-methylpentanol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Nucleophilic Addition: It can react with nucleophiles like Grignard reagents (RMgX) to form secondary alcohols.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an aqueous solution under reflux conditions.

Reduction: Sodium borohydride (NaBH4) in methanol at room temperature.

Nucleophilic Addition: Grignard reagents in anhydrous ether at low temperatures.

Major Products Formed

Oxidation: (3S)-3-Methylpentanoic acid.

Reduction: (3S)-3-Methylpentanol.

Nucleophilic Addition: Secondary alcohols with various alkyl groups depending on the Grignard reagent used.

Applications De Recherche Scientifique

Chemical Synthesis

Intermediate in Organic Synthesis

(3S)-3-Methylpentanal serves as an important intermediate in the synthesis of various organic compounds. It is utilized in the production of pharmaceuticals and agrochemicals, where its unique structure allows for selective reactions that can lead to complex molecules. The compound's reactivity is primarily due to its aldehyde functional group, which can participate in nucleophilic addition reactions and form covalent bonds with nucleophiles.

Synthetic Pathways

Several synthetic routes exist for producing this compound. Notably, a selective hydroformylation-hydrogenation tandem reaction of isoprene has been developed using a rhodium complex as a catalyst. This method enhances selectivity towards this compound compared to traditional hydroformylation processes that yield a mixture of products.

Biological Applications

Biological Activity

Research indicates that this compound exhibits notable biological activities. It has demonstrated antioxidant properties , which are crucial for protecting cells from oxidative stress. Additionally, studies have shown its antimicrobial activity against various pathogens, indicating potential for developing new antimicrobial agents. The compound is also being explored for its therapeutic applications , particularly in drug development aimed at synthesizing compounds with specific therapeutic effects.

Mechanism of Action

The biological interactions of this compound are largely attributed to its carbonyl group, which can form covalent bonds with nucleophilic sites on proteins. This interaction can lead to various biological effects and metabolic transformations within the body, resulting in reactive intermediates that may affect cellular components.

Industrial Applications

Flavoring and Fragrance Industry

In the food and beverage sector, this compound is used as a flavoring agent due to its distinctive odor. Its unique scent profile makes it valuable in the formulation of fragrances and cosmetics as well. The compound's branched structure contributes to its sensory characteristics, making it desirable in these applications.

Case Studies

- Antimicrobial Research : A study investigating the antimicrobial efficacy of this compound revealed significant activity against several bacterial strains. The findings suggest potential uses in developing natural preservatives or antimicrobial agents in food products.

- Pharmaceutical Development : Ongoing research focuses on utilizing this compound as a precursor for synthesizing novel drug candidates targeting specific diseases. Its ability to form covalent bonds with biomolecules is being leveraged to create compounds with enhanced therapeutic profiles.

Mécanisme D'action

The mechanism by which (3S)-3-Methylpentanal exerts its effects depends on the specific reactions it undergoes. In nucleophilic addition reactions, the carbonyl carbon of the aldehyde group is attacked by nucleophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds. The molecular targets and pathways involved vary depending on the specific application and reaction conditions.

Comparaison Avec Des Composés Similaires

(3S)-3-Methylpentanal can be compared with other similar compounds, such as:

(3R)-3-Methylpentanal: The enantiomer of this compound, which has the opposite configuration at the chiral center.

3-Methylbutanal: A structural isomer with a different arrangement of carbon atoms.

3-Methylpentanoic acid: The oxidized form of this compound.

The uniqueness of this compound lies in its specific chiral configuration, which can lead to different reactivity and selectivity in chemical reactions compared to its enantiomer or structural isomers.

Activité Biologique

(3S)-3-Methylpentanal, a chiral aldehyde with the molecular formula , has garnered interest in various fields due to its unique biological activities and potential applications. This compound is characterized by its branched structure, which influences its reactivity and interactions with biological systems. Research indicates that this compound may play significant roles in flavoring, fragrance, and chemical synthesis, as well as in biological processes.

The biological activity of this compound primarily stems from its aldehyde functional group. This carbonyl group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to various biological effects. The compound may undergo metabolic transformations within the body, producing reactive intermediates that interact with cellular components. Such interactions can potentially influence enzyme activity, cell signaling pathways, and metabolic processes.

Comparison with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound | Structure Type | Key Differences |

|---|---|---|

| Pentanal | Straight-chain | Lacks the methyl group at the third carbon |

| 2-Methylpentanal | Isomer | Methyl group at the second carbon |

| Hexanal | Longer-chain | Different reactivity and applications |

The presence of the methyl branch at the 3-position not only affects the compound's reactivity but also its physical properties, making it suitable for specific applications in flavoring and fragrance.

Case Studies

- Flavoring Applications : Research has demonstrated that this compound can be utilized as a flavoring agent due to its pleasant aroma profile. Studies have shown that it can enhance sensory attributes in food products, making it valuable in the food industry.

- Pheromone Synthesis : This compound serves as a crucial intermediate in synthesizing insect pheromones. For instance, (S)-3-methylpentanal is involved in creating key intermediates that contribute to the biosynthesis of pheromones with methyl-branched carbon chains.

In Silico Studies

Recent advancements in computational chemistry have allowed researchers to explore the interactions of this compound with various biological targets. In silico bioprospection has identified potential interactions with targets related to inflammation and metabolic diseases, suggesting avenues for therapeutic applications .

Analytical Techniques

To identify and quantify this compound, several analytical techniques are commonly employed:

- Gas Chromatography-Mass Spectrometry (GC-MS) : This method is widely used for analyzing volatile compounds, including aldehydes.

- High-Performance Liquid Chromatography (HPLC) : HPLC can separate and quantify this compound in complex mixtures.

- Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR provides structural information about the compound, aiding in its characterization.

Toxicological Studies

Toxicological assessments have indicated that while this compound exhibits low toxicity levels, further studies are necessary to fully understand its safety profile. The compound's reactive nature necessitates caution when evaluating its long-term effects on human health and environmental impact .

Propriétés

IUPAC Name |

(3S)-3-methylpentanal | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O/c1-3-6(2)4-5-7/h5-6H,3-4H2,1-2H3/t6-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJWJGLQYQJGEEP-LURJTMIESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)CC=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)CC=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60499754 | |

| Record name | (3S)-3-Methylpentanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60499754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1730-94-5 | |

| Record name | (3S)-3-Methylpentanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60499754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.